molecular formula C7H5F5N2S B3042736 5-(Pentafluorosulfanyl)-1H-benzoimidazole CAS No. 663179-60-0

5-(Pentafluorosulfanyl)-1H-benzoimidazole

Cat. No. B3042736
CAS RN: 663179-60-0
M. Wt: 244.19 g/mol
InChI Key: DXJLDTWZWXUUHM-UHFFFAOYSA-N
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Description

5-(Pentafluorosulfanyl)-1H-benzoimidazole is a chemical compound that contains a pentafluorosulfanyl (SF5) group . The SF5 group is a lesser-known and underutilized functional group that displays high electronegativity, chemical and thermal stability, and low surface energy, among other useful properties .


Synthesis Analysis

The synthesis of compounds containing the SF5 group has been a topic of interest in recent years . A direct and high-yielding synthetic strategy is in great demand. The discovery of a direct pentafluorosulfanylation of thiolated arenes led to a generalized synthetic approach toward aryl and heteroaryl pentafluorosulfanyl (SF5) compounds from various common building blocks .


Molecular Structure Analysis

The SF5 group is often surrounded by hydrogen or other fluorine atoms. In a significant number of datasets, the closest F···F contacts are below 95% of the van der Waals distance of two F atoms . Moreover, a number of repeating structural motifs formed by contacts between SF5 groups was identified .


Chemical Reactions Analysis

The SF5 group has been found to dramatically improve the yields and stereoselectivity in certain chemical reactions . For example, in the cyclopropanation of styrene with ethyl diazoacetate, SF5 groups showed superior performance compared to the CF3 groups .


Physical And Chemical Properties Analysis

The SF5 group exhibits enhanced characteristics such as larger size, higher electronegativity and electron-withdrawing capacity, increased lipophilicity, and can also improve hydrolytic stability . These properties make it an attractive functional group in various fields of chemistry.

Future Directions

The SF5 group is gaining increasing attention due to its unique and attractive properties . It shows great promise in various applications, including medicine, crop protection, materials, and energy conversion . The development of more efficient and practical synthetic methods for SF5-containing compounds is a key area of future research .

properties

IUPAC Name

3H-benzimidazol-5-yl(pentafluoro)-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2S/c8-15(9,10,11,12)5-1-2-6-7(3-5)14-4-13-6/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJLDTWZWXUUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(F)(F)(F)(F)F)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218058
Record name Sulfur, 1H-benzimidazol-5-ylpentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pentafluorosulfanyl)-1H-benzoimidazole

CAS RN

663179-60-0
Record name Sulfur, 1H-benzimidazol-5-ylpentafluoro-, (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663179-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, 1H-benzimidazol-5-ylpentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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